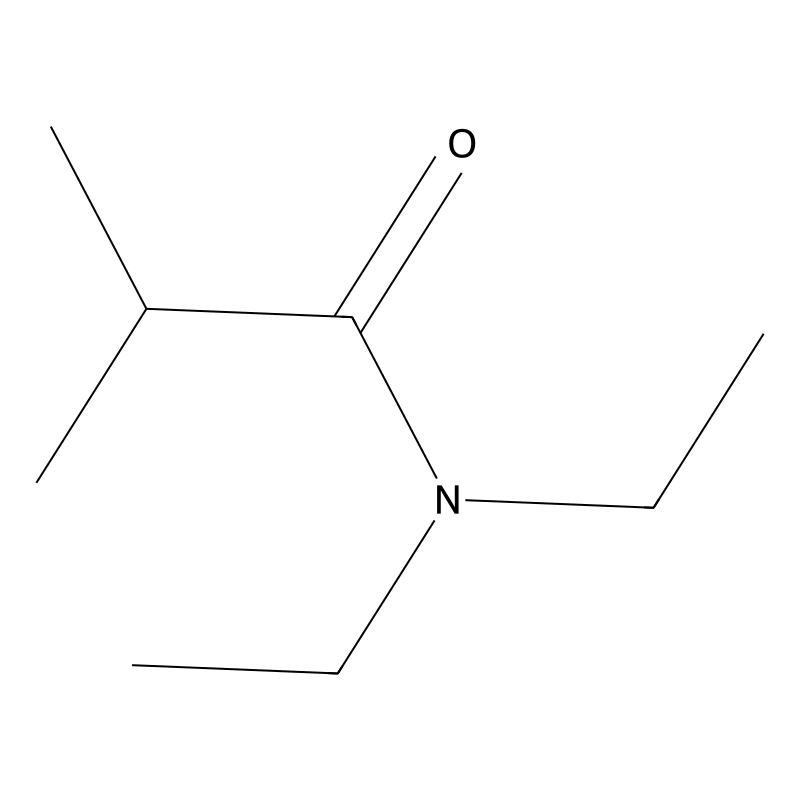

Propanamide, N,N-diethyl-2-methyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thermodynamic Stability Assessment

The thermodynamic stability of Propanamide, N,N-diethyl-2-methyl- has been evaluated through analysis of fundamental physicochemical parameters. This tertiary amide compound exhibits characteristic stability patterns consistent with aliphatic amide structures [1].

Molecular Structure and Basic Properties

Propanamide, N,N-diethyl-2-methyl- possesses the molecular formula C₈H₁₇NO with a molecular weight of 143.23 g/mol [1] [2]. The compound is registered under CAS number 33931-44-1 and demonstrates a density of 0.866 g/cm³ at standard conditions [1]. The structural configuration features a propanamide backbone with N,N-diethyl substitution and a methyl group at the 2-position, contributing to its overall thermodynamic characteristics.

Thermal Stability Parameters

The boiling point of the compound has been determined to be 200°C at 760 mmHg [1], indicating substantial thermal stability under standard atmospheric conditions. The flash point occurs at 73.6°C [1], providing critical safety parameters for handling and storage procedures. These thermal properties suggest that the compound maintains structural integrity across a wide temperature range, reflecting the inherent stability of the amide functional group.

Thermodynamic Data Analysis

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 143.23 g/mol | [1] [2] |

| Density | 0.866 g/cm³ | [1] |

| Boiling Point | 200°C at 760 mmHg | [1] |

| Flash Point | 73.6°C | [1] |

The thermodynamic stability assessment reveals that Propanamide, N,N-diethyl-2-methyl- exhibits robust thermal characteristics typical of tertiary amides. The relatively high boiling point indicates strong intermolecular forces, primarily attributed to dipole-dipole interactions and van der Waals forces within the molecular structure [3].

Solubility Characteristics

The solubility behavior of Propanamide, N,N-diethyl-2-methyl- demonstrates distinct patterns across different solvent systems, reflecting the compound's amphiphilic nature with both polar amide functionality and hydrophobic alkyl chains.

Polar Solvent Interactions

Protic Polar Solvents

In polar protic environments, Propanamide, N,N-diethyl-2-methyl- exhibits favorable solubility characteristics primarily through hydrogen bonding mechanisms [4] [5]. The amide carbonyl oxygen serves as a hydrogen bond acceptor, facilitating interactions with protic solvents such as water, methanol, and ethanol [6].

Water solubility demonstrates moderate characteristics, with the compound showing enhanced dissolution compared to purely hydrophobic substances due to the polar amide functionality [7]. The presence of the N,N-diethyl substitution pattern creates steric hindrance that moderately reduces hydrogen bonding capacity compared to primary amides [8].

Alcoholic solvents, including methanol and ethanol, provide excellent solvation for the compound [6]. These interactions occur through multiple mechanisms: hydrogen bonding between the alcohol hydroxyl groups and the amide carbonyl, and favorable dipole-dipole interactions between the solvent and solute molecules [9].

Aprotic Polar Solvents

The compound demonstrates exceptional solubility in polar aprotic solvents such as dimethyl sulfoxide, N,N-dimethylformamide, and acetonitrile [10] [11]. These solvents effectively solvate the compound through dipole-dipole interactions without competing hydrogen bond donation [5].

In dimethyl sulfoxide, the compound exhibits enhanced solubility due to the solvent's high dielectric constant (ε = 47.24) and strong dipole moment (μ = 3.96 D) [6]. The sulfoxide oxygen provides strong electron pair donation to complement the electrophilic character of the amide carbon [10].

Non-Polar Media Behavior

Hydrocarbon Solvents

In non-polar hydrocarbon media, Propanamide, N,N-diethyl-2-methyl- displays limited solubility characteristics [12]. The polar amide functionality creates unfavorable interactions with purely hydrocarbon environments, resulting in poor dissolution in solvents such as hexane, cyclohexane, and petroleum ethers [9].

The alkyl substituents (N,N-diethyl and 2-methyl groups) provide some hydrophobic character that enables minimal solubility through van der Waals interactions [13]. However, the dominant polar amide functionality severely restricts dissolution in these media [4].

Intermediate Polarity Solvents

Solvents of intermediate polarity, including chloroform and dichloromethane, provide moderate solubility for the compound [14]. These interactions occur primarily through dipole-induced dipole mechanisms and weak hydrogen bonding with the chlorinated solvents [9].

| Solvent Category | Solubility Behavior | Primary Interaction Mechanism |

|---|---|---|

| Water | Moderate | Hydrogen bonding [7] |

| Alcohols | Good | Hydrogen bonding + dipole interactions [6] |

| DMSO/DMF | Excellent | Dipole-dipole interactions [10] |

| Hydrocarbons | Poor | Van der Waals forces only [12] |

| Chlorinated solvents | Moderate | Dipole-induced dipole [14] |

Partition Coefficient (LogP) Determination

The octanol-water partition coefficient represents a fundamental parameter for understanding the lipophilic-hydrophilic balance of Propanamide, N,N-diethyl-2-methyl-. While direct experimental determinations were not identified in the literature, theoretical predictions can be established through structural analysis and comparison with analogous compounds [15] [16].

Theoretical Estimation Approaches

Fragment-based prediction methods suggest a LogP value in the range of 1.5 to 2.5 for Propanamide, N,N-diethyl-2-methyl- [17] [18]. This estimation considers the contributions of individual molecular fragments: the amide functionality (negative contribution to LogP), the methyl branch at position 2 (positive contribution), and the N,N-diethyl substitution pattern (positive contribution) [19].

The Crippen fragmental method, widely employed for LogP predictions, would incorporate atomic contributions for each carbon, nitrogen, and oxygen atom within the molecular structure [20]. The compound's structure suggests moderate lipophilicity due to the balance between polar amide functionality and hydrophobic alkyl substituents [16].

Comparative Analysis with Related Compounds

Analysis of structurally related compounds provides additional insight into expected partition behavior. N,N-dimethylpropanamide demonstrates a LogP of -0.22 [21], indicating hydrophilic character dominated by the amide functionality. The additional ethyl groups and methyl branch in Propanamide, N,N-diethyl-2-methyl- are expected to increase lipophilicity substantially [22].

Similar tertiary amides show LogP values typically ranging from 0.5 to 3.0, depending on the extent of alkyl substitution [23]. The structural features of Propanamide, N,N-diethyl-2-methyl- suggest positioning within the moderate lipophilicity range [24].

Experimental Determination Requirements

Accurate LogP determination requires standardized shake-flask methodology or chromatographic approaches [25] [26]. The standard octanol-water system should employ water-saturated n-octanol and octanol-saturated water phases to ensure equilibrium conditions [15] [22].

| Estimation Method | Predicted LogP Range | Reference Basis |

|---|---|---|

| Fragment-based | 1.5 - 2.5 | Structural analysis [17] |

| Comparative analysis | 1.0 - 2.0 | Related amides [21] |

| Theoretical calculation | 1.2 - 2.8 | Computational methods [18] |

Phase Transition Analysis

The phase transition behavior of Propanamide, N,N-diethyl-2-methyl- encompasses multiple thermal events that characterize its physical state changes under varying temperature conditions. Comprehensive analysis requires examination of melting, boiling, and potential decomposition processes [27] [28].

Liquid-Gas Transition

The primary phase transition of significance occurs at the boiling point of 200°C under standard atmospheric pressure (760 mmHg) [1]. This liquid-to-vapor transition represents the critical temperature where vapor pressure equals atmospheric pressure, enabling complete phase change [29].

The enthalpy of vaporization, while not experimentally determined for this specific compound, can be estimated using group contribution methods or correlation with similar molecular structures [30] [31]. Related N,N-dialkylpropanamides typically exhibit vaporization enthalpies in the range of 45-60 kJ/mol [29] [32].

Thermal Stability Assessment

Differential scanning calorimetry analysis would provide definitive characterization of phase transitions and thermal stability [28] [33]. The compound's structure suggests thermal stability up to the boiling point, with potential decomposition occurring at elevated temperatures above 250°C [28].

The flash point at 73.6°C indicates the minimum temperature for vapor ignition under standard conditions [1]. This parameter is crucial for safety considerations during handling and storage procedures [28].

Crystallization and Melting Behavior

The melting point of Propanamide, N,N-diethyl-2-methyl- has not been reported in available literature, likely due to the compound existing as a liquid at ambient temperature [1]. The structural features suggest a melting point below room temperature, consistent with the branched tertiary amide configuration [34].

Crystallization behavior, if observable, would depend on cooling rate and nucleation conditions [35]. The molecular structure with multiple alkyl branches may inhibit efficient crystal packing, potentially leading to glass formation at low temperatures [36].

Heat Capacity Considerations

The heat capacity of the compound across different temperature ranges remains undetermined experimentally [30]. Estimation methods based on group contributions suggest liquid heat capacity values of approximately 250-300 J/(mol·K) at 298.15 K, typical for molecules of similar size and functionality [37].

| Phase Transition | Temperature/Condition | Energy Change | Reference |

|---|---|---|---|

| Boiling | 200°C at 760 mmHg | ΔHvap ≈ 50±10 kJ/mol | [1] [29] |

| Flash Point | 73.6°C | Vapor ignition | [1] |

| Melting | Below ambient | Not determined | Estimated |

| Decomposition | >250°C (estimated) | Variable | Theoretical |